(2-((Dimethylamino)methyl)thiazol-4-yl)methanol
Overview
Description
(2-((Dimethylamino)methyl)thiazol-4-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C7H12N2OS and its molecular weight is 172.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photoreactions and Photooxidation
The compound has been studied in the context of photoreactions. In a research conducted by Mahran, Sidky, and Wamhoff (1983), the photooxidation of 2-(4-thiazolyl)-1H-benzimidazole in methanol was explored. This study provides insight into the reaction mechanisms of similar thiazolyl compounds in methanol solutions (Mahran, Sidky, & Wamhoff, 1983).
Catalytic Activities
Thiazolium salts, related to the compound , have been examined for their catalytic activities in various reactions. Yano, Tamura, and Tagaki (1980) studied the rates of benzoin condensation catalyzed by thiazolium salts in methanol, highlighting the effects of different substituents, including dimethylamino groups, on the catalytic process (Yano, Tamura, & Tagaki, 1980).
Optical Applications
The compound's derivatives have applications in nonlinear optics. Ruiz, Jazbinsek, and Günter (2008) explored the growth of highly nonlinear optical crystals from methanol solutions, which are significant for applications like THz wave generation (Ruiz, Jazbinsek, & Günter, 2008).
Organic Synthesis
In organic synthesis, the compound and its derivatives have been utilized in various reactions. Bagley et al. (2003) discussed the synthesis of dimethyl sulfomycinamate, a product involving thiazole and methanolysis, demonstrating the compound's role in complex organic syntheses (Bagley et al., 2003).
Nonlinear Optical Crystals
Additionally, this compound's derivatives are important in the development of nonlinear optical crystals. Brahadeeswaran et al. (2013) focused on growing ultrathin organic nonlinear optical crystals for enhanced terahertz efficiency, highlighting the compound's role in advanced material sciences (Brahadeeswaran et al., 2013).
Methanol as a Hydrogen Source
Methanol, a solvent for this compound, is a critical hydrogen source and C1 synthon in chemical synthesis and energy technologies. Dalena et al. (2018) provide an overview of methanol production and applications, which can be indirectly related to the use of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol in various syntheses and reactions (Dalena et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-9(2)3-7-8-6(4-10)5-11-7/h5,10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEFSXASVIQOOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365356 | |
Record name | {2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78441-69-7 | |
Record name | 2-((Dimethylamino)methyl)-4-thiazolemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078441697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-((dimethylamino)methyl)thiazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-((DIMETHYLAMINO)METHYL)-4-THIAZOLEMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K6QKG6ALN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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